molecular formula C23H17NO6S B12851451 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide

Cat. No.: B12851451
M. Wt: 435.5 g/mol
InChI Key: VFSVPZQIICQYFK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan typically involves the reaction of fluorescein derivatives with mercaptoethylamine under specific conditions. The reaction is usually carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and proper reaction kinetics

Chemical Reactions Analysis

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are disulfides and thioethers .

Scientific Research Applications

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan involves its ability to fluoresce when exposed to specific wavelengths of light. The compound absorbs light at a wavelength of 492 nm and emits light at 515 nm . This fluorescence property is exploited in various assays to detect and quantify the presence of specific molecules. The molecular targets and pathways involved are primarily related to its interaction with biomolecules like proteins and nucleic acids .

Comparison with Similar Compounds

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is unique due to its specific fluorescent properties and thiol group, which allows it to participate in various chemical reactions. Similar compounds include:

These compounds differ in their chemical structures, fluorescent properties, and specific applications, making 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan a unique and valuable tool in scientific research.

Properties

Molecular Formula

C23H17NO6S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide

InChI

InChI=1S/C23H17NO6S/c25-13-2-5-17-19(10-13)29-20-11-14(26)3-6-18(20)23(17)16-4-1-12(24-21(27)7-8-31)9-15(16)22(28)30-23/h1-6,9-11,25-26,31H,7-8H2,(H,24,27)

InChI Key

VFSVPZQIICQYFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCS)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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